molecular formula C19H16N4O3 B14136711 2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione CAS No. 199014-15-8

2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione

Cat. No.: B14136711
CAS No.: 199014-15-8
M. Wt: 348.4 g/mol
InChI Key: HIXHHLPSRQFVGK-UHFFFAOYSA-N
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Description

2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and an isoindole-1,3-dione moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile.

    Formation of Isoindole-1,3-dione Moiety: The isoindole-1,3-dione moiety can be synthesized through a condensation reaction involving phthalic anhydride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In anticancer research, it may interfere with cell division by targeting specific enzymes involved in DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[(4-Chlorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione
  • 2-[[2-[(4-Methylphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione

Uniqueness

Compared to similar compounds, 2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s ability to cross cell membranes and may improve its binding affinity to specific molecular targets.

Properties

CAS No.

199014-15-8

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-[[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C19H16N4O3/c1-26-14-8-6-13(7-9-14)10-23-17(20-12-21-23)11-22-18(24)15-4-2-3-5-16(15)19(22)25/h2-9,12H,10-11H2,1H3

InChI Key

HIXHHLPSRQFVGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC=N2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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